Enhanced Hydrogen-Bonding Capacity Compared to Parent Chrysene-1,4-dione
The introduction of a primary amino group at the C8 position adds one hydrogen bond donor to the molecule, while increasing the hydrogen bond acceptor count from 2 to 3 compared to the unsubstituted parent chrysene-1,4-dione [1]. This alters the compound's drug-likeness parameters and its potential for forming specific intermolecular interactions, which is critical for target binding in medicinal chemistry applications [2].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | HBD = 1, HBA = 3 |
| Comparator Or Baseline | Chrysene-1,4-dione: HBD = 0, HBA = 2 |
| Quantified Difference | +1 HBD, +1 HBA |
| Conditions | Computed molecular properties (PubChem 2021.05.07 release) |
Why This Matters
This difference directly impacts the compound's ability to engage in specific hydrogen-bonding interactions with biological targets or solvents, influencing solubility and binding affinity.
- [1] PubChem. (2026). Compound Summary for CID 60042354, 8-Aminochrysene-1,4-dione. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 5344991, Chrysene-1,4-dione. National Center for Biotechnology Information. View Source
